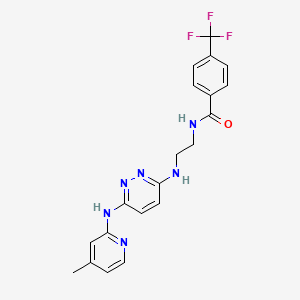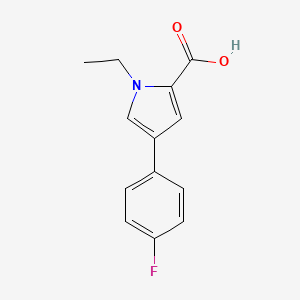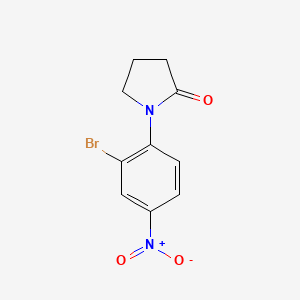![molecular formula C18H17NO B2727691 N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide CAS No. 2411241-31-9](/img/structure/B2727691.png)
N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide, commonly known as MPPB, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MPPB is a selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and mood.
Mécanisme D'action
MPPB works by selectively blocking the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and mood. By blocking this receptor, MPPB can reduce the transmission of pain signals and decrease inflammation in the body.
Biochemical and Physiological Effects:
MPPB has been shown to have a number of biochemical and physiological effects, including reducing pain and inflammation, improving mood, and reducing anxiety. Additionally, MPPB has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPB in laboratory experiments is its selectivity for the neurokinin-1 receptor, which allows for more precise targeting of this pathway. However, one limitation of using MPPB is its relatively low potency compared to other neurokinin-1 receptor antagonists.
Orientations Futures
There are a number of potential future directions for research on MPPB. One area of focus could be on developing more potent analogues of MPPB for use in clinical settings. Additionally, further research could explore the potential use of MPPB in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Finally, more research could be done to better understand the mechanism of action of MPPB and its potential interactions with other signaling pathways in the body.
Méthodes De Synthèse
MPPB can be synthesized through a multi-step process, starting with the reaction of 3-methyl-4-phenylbenzaldehyde with propargyl bromide to form an alkyne intermediate. This intermediate is then reacted with an amine derivative to form the final product, MPPB.
Applications De Recherche Scientifique
MPPB has been studied for its potential therapeutic applications in a variety of fields, including pain management, inflammation, and psychiatric disorders. In preclinical studies, MPPB has been shown to effectively reduce pain and inflammation in animal models. Additionally, MPPB has been studied for its potential use in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
N-[(3-methyl-4-phenylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-3-7-18(20)19-13-15-10-11-17(14(2)12-15)16-8-5-4-6-9-16/h4-6,8-12H,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZAODXYYQPCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(C=C1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2727608.png)



![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide](/img/structure/B2727619.png)


![[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2727624.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2727625.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)
![(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2727627.png)
![1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2727628.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2727629.png)
